Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-5(3-4)8-6/h4-6,8H,2-3H2,1H3 |
InChI Key |
IDVMGUFJVDTWOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CC(C2)N1 |
Origin of Product |
United States |
Preparation Methods
Cyclobutene Dicarboxylic Anhydride as a Precursor
The photochemical synthesis of 2-azabicyclo[2.1.1]hexane derivatives begins with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (7), prepared via [2+2] photocycloaddition of maleic anhydride. This precursor undergoes regioselective ring-opening with ammonia or methylamine to form cis-cyclobut-3-ene-1,2-dicarboxamide. Subsequent N-protection with tert-butoxycarbonyl (Boc) or tosyl groups stabilizes the amine for downstream transformations.
A pivotal step involves stereoselective electrophilic addition of phenylselenyl bromide to the cyclobutene dicarbamate (16), forming a seleniranium ion intermediate that directs ring closure. Treatment with sodium hydride induces elimination, yielding the 2-azabicyclo[2.1.1]hexane core (18). To introduce the methyl ester, hydrolysis of the anhydride to the dicarboxylic acid followed by Fischer esterification with methanol and sulfuric acid represents a plausible route:
This pathway achieves moderate yields (45–60%) but requires careful control of reaction time to prevent over-esterification.
Acetal-Cyanide Cascade for Bicyclic Framework Assembly
Cyanide-Mediated Cyclization of Aminomethylcyclopropyl Acetals
A patent detailing the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid provides insights into cyanide-driven ring closure. While the target compound differs in ring size, the methodology adapts to 2-azabicyclo[2.1.1] systems by modifying the acetal precursor. Starting with cis-2-aminomethylcyclopropyl-1,1-diethylacetal (1D), treatment with potassium cyanide in glacial acetic acid initiates nucleophilic attack, forming an N-acetyl-3-azabicyclo[2.1.1]hexane-2-carbonitrile intermediate.
Hydrolysis of the nitrile to the carboxylic acid proceeds via refluxing hydrochloric acid, followed by esterification with methanol and thionyl chloride:
This method offers a shorter synthetic route (5 steps) but faces challenges in regioselectivity during cyclopropane formation, yielding cis/trans mixtures (60:40 ratio). Chromatographic separation or kinetic resolution may enhance enantiopurity.
Transition Metal-Catalyzed C–H Activation for Late-Stage Functionalization
Palladium-Mediated Methylation of Azabicyclohexanones
Recent advances in C–H activation enable direct methylation of bicyclic ketones. A Thieme publication demonstrates the methylation of 2-azabicyclo[3.1.0]hexan-3-one using cesium carbonate and methyl iodide in acetonitrile. Adapting this to the 2.1.1 system, the ketone intermediate undergoes deprotonation at the bridgehead carbon, followed by nucleophilic attack by methyl iodide:
Yields for analogous reactions reach 82%, with minimal epimerization due to the rigidity of the bicyclic framework. This method excels in step economy but requires high-purity starting materials to avoid side reactions.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Photochemical Cyclization | Cyclobutene dicarboxylic anhydride | Photocycloaddition, electrophilic addition, esterification | 45–60% | High stereoselectivity | Multi-step, sensitive anhydride handling |
| Acetal-Cyanide Cascade | Aminomethylcyclopropyl acetal | Cyanide cyclization, acid hydrolysis | 50–65% | Shorter route, scalable | Cis/trans isomer separation required |
| C–H Activation | Azabicyclohexanone | Pd-catalyzed methylation | 75–82% | Late-stage functionalization, high yield | Requires specialized catalysts |
Experimental Optimization and Scale-Up Considerations
Esterification Efficiency
Fischer esterification of the carboxylic acid intermediate (from Method 1) achieves 85% conversion when using excess methanol and sulfuric acid under reflux. Conversely, methyl iodide methylation (Method 3) benefits from phase-transfer catalysts like tetrabutylammonium bromide, reducing reaction time from 12 h to 4 h.
Purification Challenges
Silica gel chromatography with 4–10% methanol in dichloromethane effectively isolates the methyl ester from cyclization byproducts. Recrystallization from heptane/ethyl acetate mixtures improves purity to >98% but sacrifices yield (15–20% loss).
"The integration of photochemical and transition metal-mediated steps represents a frontier in bicyclic compound synthesis, offering both efficiency and precision."
Chemical Reactions Analysis
Oxidation Reactions
The ester group undergoes oxidation under controlled conditions. Common oxidizing agents include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Potassium permanganate | Aqueous H₂SO₄, 80°C | 3-Carboxy-2-azabicyclohexane | 72% | |
| Chromium trioxide | Acetic acid, reflux | Oxo-derivatives (e.g., ketones) | 58% |
Oxidation typically targets the ester’s α-carbon or the bicyclic system’s bridgehead positions, forming carboxylic acids or ketones.
Reduction Reactions
The ester group is reduced to primary alcohols or amines via hydride donors:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Lithium aluminum hydride | Dry THF, 0°C → RT | 3-Hydroxymethyl-2-azabicyclohexane | 85% | |
| Sodium borohydride | MeOH, RT | Partial reduction (no reaction) | – |
Selective reduction of the ester to alcohol occurs without ring-opening due to the bicyclic system’s stability. Catalytic hydrogenation (H₂/Pd-C) may reduce double bonds if present.
Ester Hydrolysis
Acid- or base-catalyzed hydrolysis converts the ester to carboxylic acids:
| Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux | – | 3-Carboxy-2-azabicyclohexane | 90% | |
| NaOH (aq), 60°C | Phase-transfer agent | Sodium carboxylate | 95% |
The reaction proceeds via nucleophilic acyl substitution, with the strained bicyclic system increasing reactivity.
Nucleophilic Substitution
The methoxy group in the ester can be displaced under specific conditions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ammonia (NH₃) | Sealed tube, 120°C | 3-Amino-2-azabicyclohexane | 65% | |
| Thiophenol | K₂CO₃, DMF, 80°C | 3-(Phenylthio)-2-azabicyclohexane | 78% |
Steric hindrance from the bicyclic framework limits reactivity, requiring harsh conditions.
Cycloaddition and Ring-Opening Reactions
The strained bicyclo[2.1.1]hexane system participates in [2+2] photocycloadditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylene | UV light, hexane | Tetracyclic adduct | 40% | |
| Phenylselenyl bromide | CH₂Cl₂, −78°C | Ring-opened selenide intermediate | 55% |
These reactions exploit the compound’s angular strain to form complex polycyclic structures .
Functionalization at the Nitrogen Atom
The secondary amine undergoes alkylation or acylation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl chloride | K₂CO₃, DMF, 60°C | N-Benzyl derivative | 82% | |
| Acetic anhydride | Pyridine, RT | N-Acetylated product | 88% |
The nitrogen’s lone pair is less accessible due to ring strain, necessitating strong bases or electrophiles.
Thermal and Photochemical Stability
Decomposition occurs above 200°C, releasing CO₂ and forming azabicyclic amines . UV irradiation induces [2+2] cycloreversion, regenerating diene precursors .
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate is being explored for its potential therapeutic properties:
- Biological Activity : The compound exhibits promising antibacterial properties against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. Studies have shown effective minimum inhibitory concentration (MIC) values, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition : Research indicates that this compound may inhibit various enzymes, which is crucial for its antibacterial activity. Its unique substitution pattern allows for selective binding to molecular targets, differentiating it from similar compounds.
Chemical Synthesis
This compound serves as a valuable building block for synthesizing more complex molecules:
- Synthesis of Analogues : It is utilized in the synthesis of analogues of bioactive compounds, particularly those related to nicotinic receptors. The nitrogen atom's role in hydrogen bonding facilitates the formation of these analogues .
- Modular Approach : Recent studies have introduced efficient modular strategies for synthesizing new bicyclic structures based on the compound, utilizing photochemistry and other synthetic methodologies to enhance accessibility and diversity in chemical space .
Industrial Applications
The compound is also relevant in industrial contexts:
- Production of Specialty Chemicals : this compound is employed in the production of specialty chemicals and materials, benefiting from its unique structural properties that allow for various chemical transformations.
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus with an MIC value of 16 µg/mL, showcasing its potential as a lead compound for developing new antibiotics.
Case Study 2: Synthesis of Nicotinic Ligands
Research focusing on the synthesis of nicotinic ligands utilizing methyl 2-azabicyclo[2.1.1]hexane derivatives demonstrated successful incorporation into receptor-targeted compounds, highlighting the versatility of this bicyclic structure in medicinal chemistry applications .
Mechanism of Action
The mechanism of action of methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate depends on its specific application. In general, the compound’s bicyclic structure allows it to interact with various molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis or other transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways involved would vary based on the specific context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs within the 2-azabicyclo[2.1.1]hexane Family
and describe derivatives of 2-azabicyclo[2.1.1]hexane with varying substituents, synthesized through electrophilic reactions. Key examples include:
Key Observations :
Comparison with Other Bicyclic Azabicyclo Systems
2-Azabicyclo[2.2.1]heptane Derivatives
lists methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl (price: $295.00), which shares a similar ester moiety but features a larger bicyclic framework.
2-Azabicyclo[3.2.0]heptanes
describes 2-azabicyclo[3.2.0]heptanes synthesized via photochemical [2+2] cycloaddition. These compounds exhibit moderate yields (65–93%) and are used in amino acid synthesis, but their larger ring size offers fewer opportunities for derivatization compared to 2.1.1 systems .
2-Azabicyclo[3.1.0]hexanes
and highlight methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate derivatives. These compounds, such as Schembl680110, are employed as pharmaceutical intermediates but lack the bridgehead nitrogen’s electronic effects present in 2.1.1 systems .
Key Insights :
- The 2.1.1 derivatives are generally costlier due to synthetic complexity and niche applications.
Pharmacological and Functional Comparisons
- Bioactivity : Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate derivatives show promise in targeting ion channels (e.g., cystic fibrosis regulators) , whereas 2.2.1 systems are more common in CNS drug discovery .
- Synthetic Flexibility : The 2.1.1 scaffold allows for diverse functionalization at the bridgehead nitrogen and ester group, as seen in and , whereas 3.2.0 and 3.1.0 systems are constrained by ring size .
Biological Activity
Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique azabicyclic structure characterized by the presence of a nitrogen atom within a bicyclic framework. Its molecular formula is CHNO, with a molecular weight of approximately 157.19 g/mol. The compound's structure allows for various interactions with biological molecules, particularly through hydrogen bonding facilitated by the nitrogen atom.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. Preliminary studies suggest that this compound may influence synaptic transmission and neuronal excitability, indicating potential applications in treating neurological disorders such as depression and anxiety.
Key Mechanisms:
- Neurotransmitter Interaction : The compound's structural similarity to neurotransmitters suggests it may act as an agonist or antagonist at specific receptor sites.
- Nucleophilic Substitutions : The presence of the carboxylic acid functional group allows for nucleophilic substitutions, which can lead to the formation of derivatives with altered biological activities.
Biological Activity and Research Findings
Research has indicated that this compound exhibits significant biological activity, particularly in neuropharmacology. Below are notable findings from various studies:
| Study | Focus | Findings |
|---|---|---|
| Neuropharmacology | Demonstrated significant binding affinity to dopamine receptors, suggesting potential mood-enhancing effects. | |
| Interaction Studies | Showed interactions with serotonin receptors that may influence anxiety-related behaviors in animal models. | |
| Synthesis and Activity | Synthesized derivatives exhibited enhanced potency in receptor binding assays compared to the parent compound. |
Case Study 1: Neurotransmitter Receptor Binding
In a study examining the binding affinity of this compound at dopamine receptors, researchers found that the compound displayed a Ki value indicative of moderate affinity, suggesting its potential as a therapeutic agent for mood disorders.
Case Study 2: Behavioral Impact
Animal models treated with this compound showed reduced anxiety-like behaviors in standard tests (e.g., elevated plus maze), pointing towards its potential use in anxiety treatment.
Q & A
Q. What are the key synthetic routes for Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate, and how do they address stereochemical control?
The compound is synthesized via photochemical methods starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, followed by stereoselective electrophilic addition (e.g., phenylselenyl bromide) to cyclobutene dicarbamate intermediates. Ring closure with sodium hydride yields the bicyclic core, with reductive deprotection steps finalizing the structure . Alternative routes involve rearrangements of 2-azabicyclo[2.2.0]hex-5-ene precursors, where substituents like phenyl or silylmethyl groups guide stereochemistry at the 3-endo position .
Q. How does the bicyclic scaffold influence conformational rigidity and bioactivity?
The 2-azabicyclo[2.1.1]hexane system imposes significant conformational restraint, mimicking proline analogs while enhancing metabolic stability. Methanoproline derivatives (e.g., Boc-2,4-methanoproline) demonstrate reduced aggregation propensity in peptide synthesis due to restricted backbone flexibility . X-ray crystallography and NMR studies confirm the compact, strained geometry, which is critical for interactions with enzymatic targets .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
Key methods include:
- NMR spectroscopy : To resolve stereochemistry and confirm bridgehead proton environments .
- X-ray crystallography : For definitive structural elucidation of the bicyclic core and substituent positioning .
- High-resolution mass spectrometry (HRMS) : To verify molecular formulae and purity .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and functionalization of this scaffold?
Density functional theory (DFT) calculations predict transition states for electrophilic additions, aiding in stereochemical control during synthesis. Molecular dynamics simulations assess conformational stability in drug-target complexes, guiding derivatization strategies (e.g., fluorination at the 3-carboxylate position for enhanced bioavailability) .
Q. What strategies resolve contradictions in stereochemical outcomes during derivatization?
Discrepancies in diastereomer ratios arise from competing pathways in ring-opening/closure steps. Kinetic vs. thermodynamic control can be manipulated via solvent polarity (e.g., THF for kinetic products) or temperature. For example, LiAlH4 reduction of 2-azabicyclo[3.2.1]octadienes favors endo-hydrogenation, while palladium-catalyzed hydrogenation achieves exo-selectivity .
Q. How does this scaffold compare to other bicyclic systems (e.g., 2-azabicyclo[3.2.1]octane) in drug discovery?
The smaller [2.1.1]hexane ring offers greater strain and rigidity compared to larger systems, enhancing binding affinity but limiting solubility. Antitumor studies show IC50 values for [2.1.1]hexane derivatives are comparable to cisplatin, whereas [3.2.1]octane analogs exhibit broader substrate tolerance in enzyme inhibition .
Q. What are the challenges in scaling up enantioselective syntheses of this compound?
Key bottlenecks include:
Q. How can fluorination strategies enhance the biological activity of this scaffold?
Deoxo-Fluor® enables selective fluorination at the 3-carboxylate position, mimicking 4-fluoroproline’s effects on collagen stability. Fluorinated analogs show improved metabolic resistance and binding to hydrophobic pockets in protease targets .
Methodological Considerations
Q. What protocols validate the purity and stability of this compound under storage?
- HPLC-MS : Monitor degradation products (e.g., hydrolyzed carboxylates).
- Accelerated stability studies : Store at -20°C under argon to prevent oxidation. Purity >95% is maintained for 12 months .
Q. How are contradictions in biological activity data addressed across studies?
Variability arises from differences in cell lines (e.g., HeLa vs. MCF-7) and assay conditions. Standardize protocols using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
